1-(Benzenesulfonyl)-2-iodo-3-nitro-1H-indole
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Overview
Description
2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-indole is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure includes an indole core substituted with iodine, nitro, and phenylsulfonyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-indole typically involves multiple steps. One common method includes the iodination of 3-nitro-1-(phenylsulfonyl)-1H-indole. The reaction is carried out in a solvent such as methanol at low temperatures, followed by warming to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-indole undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, leading to the formation of new compounds.
Reduction: The nitro group can be reduced to an amino group under specific conditions, using reagents like hydrogen gas and a catalyst.
Oxidation: The phenylsulfonyl group can undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include tert-butylamine for nucleophilic substitution and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine and phenylsulfonyl groups can influence the compound’s binding to enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the specific application .
Comparison with Similar Compounds
2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-indole can be compared with other indole derivatives such as:
3-Nitro-1-(phenylsulfonyl)-1H-indole: Lacks the iodine substitution, making it less reactive in nucleophilic substitution reactions.
2-Amino-3-nitro-1-(phenylsulfonyl)-1H-indole: Contains an amino group instead of iodine, leading to different chemical properties and reactivity.
The uniqueness of 2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-indole lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
Properties
CAS No. |
927807-86-1 |
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Molecular Formula |
C14H9IN2O4S |
Molecular Weight |
428.20 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-iodo-3-nitroindole |
InChI |
InChI=1S/C14H9IN2O4S/c15-14-13(17(18)19)11-8-4-5-9-12(11)16(14)22(20,21)10-6-2-1-3-7-10/h1-9H |
InChI Key |
HDQWVBORIQANLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2I)[N+](=O)[O-] |
Origin of Product |
United States |
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